molecular formula C7H5N3O B2966409 [1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 1373338-09-0

[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde

Cat. No. B2966409
Key on ui cas rn: 1373338-09-0
M. Wt: 147.137
InChI Key: YYSJSIASDICNQF-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

To a solution of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol (0.35 g, 2.3 mmol) in EtOH (50 mL) was added manganese (IV) oxide (1.02 g, 11.5 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite. The filtrate was concentrated, and the residue was purified by reverse phase column chromatography (eluting with 10% v/v acetonitrile in water, with 0.01% NH3.H2O) to afford the title compound (0.15 g, 43% yield) as a white solid. ESI MS: m/z 148 [M+H]+.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
catalyst
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([CH2:10][OH:11])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12>CCO.[O-2].[Mn+4].[O-2]>[N:1]1[C:2]([CH:10]=[O:11])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
N=1C(=NN2C1C=CC=C2)CO
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.02 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse phase column chromatography (
WASH
Type
WASH
Details
eluting with 10% v/v acetonitrile in water, with 0.01% NH3.H2O)

Outcomes

Product
Name
Type
product
Smiles
N=1C(=NN2C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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